molecular formula C12H10F4N2S B3042261 4-(2-Aminoethylthio)-6-fluoro-2-(trifluoromethyl)quinoline CAS No. 541539-74-6

4-(2-Aminoethylthio)-6-fluoro-2-(trifluoromethyl)quinoline

Cat. No.: B3042261
CAS No.: 541539-74-6
M. Wt: 290.28 g/mol
InChI Key: YAAIOZAFRUBLNR-UHFFFAOYSA-N
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Description

4-(2-Aminoethylthio)-6-fluoro-2-(trifluoromethyl)quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

4-(2-Aminoethylthio)-6-fluoro-2-(trifluoromethyl)quinoline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Chemical Biology: Employed in the design of chemical probes for studying biological pathways.

    Industrial Applications: Utilized in the development of advanced materials and chemical sensors.

Safety and Hazards

The compound is classified as dangerous with the signal word “Danger” and hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethylthio)-6-fluoro-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Fluoro and Trifluoromethyl Groups: Fluorination and trifluoromethylation can be achieved using reagents such as Selectfluor and trifluoromethyl iodide, respectively.

    Thioether Formation: The aminoethylthio group can be introduced through nucleophilic substitution reactions using appropriate thiol and amine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethylthio)-6-fluoro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The aminoethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Dihydroquinoline Derivatives: Formed from reduction reactions.

    Substituted Quinoline Derivatives: Formed from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethylthio)-6-fluoro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Aminoethylthio)-2-(trifluoromethyl)quinoline
  • 6-Fluoro-2-(trifluoromethyl)quinoline
  • 4-(2-Aminoethylthio)quinoline

Uniqueness

4-(2-Aminoethylthio)-6-fluoro-2-(trifluoromethyl)quinoline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both fluoro and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

2-[6-fluoro-2-(trifluoromethyl)quinolin-4-yl]sulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4N2S/c13-7-1-2-9-8(5-7)10(19-4-3-17)6-11(18-9)12(14,15)16/h1-2,5-6H,3-4,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAIOZAFRUBLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=N2)C(F)(F)F)SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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